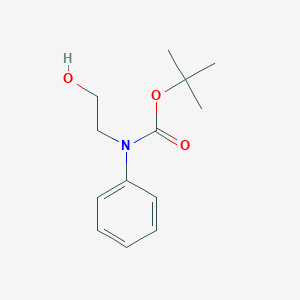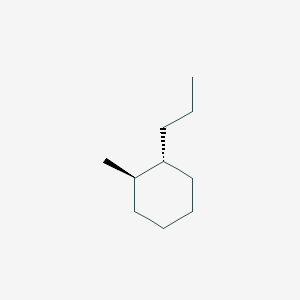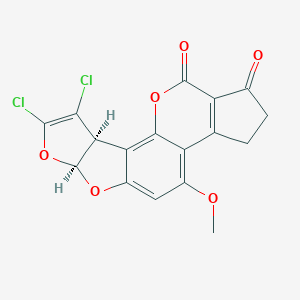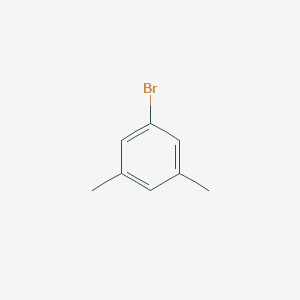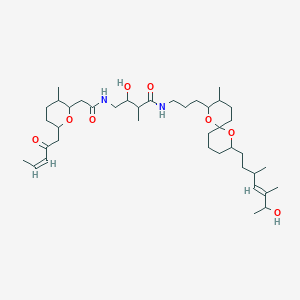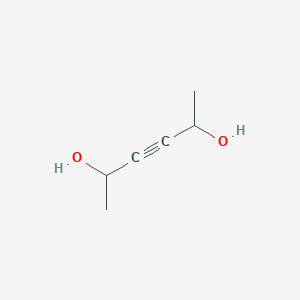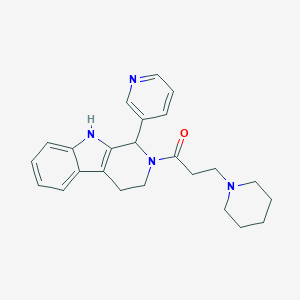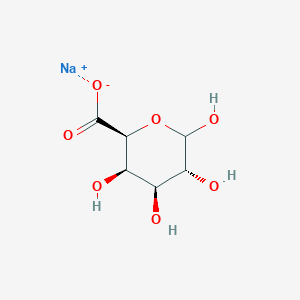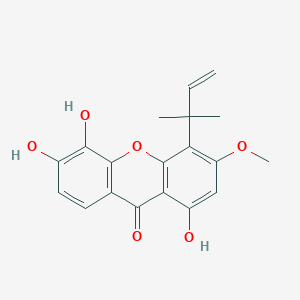
isocudraniaxanthone B
描述
Isocudraniaxanthone B is a naturally occurring xanthone derivative isolated from the roots of Maclura cochinchinensis . It is a dark yellow crystalline solid that dissolves in polar solvents such as ethanol, dimethyl sulfoxide, and dichloromethane . This compound has garnered significant interest due to its diverse biological activities, including antimalarial properties.
准备方法
Isocudraniaxanthone B can be extracted from the roots of Maclura cochinchinensis using various chromatographic techniques . The extraction process typically involves the use of solvents like chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone . specific synthetic routes and industrial production methods for this compound have not been extensively documented .
化学反应分析
Isocudraniaxanthone B undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
Isocudraniaxanthone B has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying the reactivity and properties of xanthones.
作用机制
The mechanism of action of isocudraniaxanthone B involves its interaction with specific molecular targets and pathways. It inhibits the Na+/H+ exchange system in arterial smooth muscle cells, which plays a crucial role in regulating intracellular pH and cell volume . This inhibition leads to various physiological effects, including antimalarial activity .
相似化合物的比较
Isocudraniaxanthone B is unique among xanthones due to its specific structural features and biological activities. Similar compounds include:
Isocudraniaxanthone A: Another xanthone derivative isolated from Maclura cochinchinensis with similar biological activities.
Isoalvaxanthone: A prenylated xanthone with comparable chemical properties.
Cratochinone A and B: Xanthone derivatives isolated from Cratoxylum cochinchinense with cytotoxic effects against various cancer cell lines.
These compounds share structural similarities but differ in their specific biological activities and mechanisms of action, highlighting the uniqueness of this compound.
属性
IUPAC Name |
1,5,6-trihydroxy-3-methoxy-4-(2-methylbut-3-en-2-yl)xanthen-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O6/c1-5-19(2,3)14-12(24-4)8-11(21)13-15(22)9-6-7-10(20)16(23)17(9)25-18(13)14/h5-8,20-21,23H,1H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PELOBHLTYBBGDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C=C)C1=C(C=C(C2=C1OC3=C(C2=O)C=CC(=C3O)O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: From which plant sources can isocudraniaxanthone B be isolated?
A1: this compound has been isolated from several plant species, including:
- Cudrania cochinchinensis (root bark) [, , ]
- Maclura cochinchinensis (roots) []
- Garcinia cowa (roots) []
Q2: What is the chemical structure of this compound?
A3: this compound is a prenylated xanthone, meaning it has a xanthone core structure with an additional prenyl group attached. While the provided abstracts don't detail the spectroscopic data, they do mention that its structure was elucidated using spectroscopic techniques such as MS, 1H-NMR, 13C-NMR, and 2D NMR. [, ] Researchers interested in the detailed structural characterization of this compound should refer to the full research articles referenced in the provided abstracts.
Q3: Are there any known structural analogs of this compound, and do they exhibit similar biological activities?
A4: Yes, research has identified structural analogs of this compound. One such example is 1,6,7-trihydroxy-4-(1,1-dimethylallyl)-3-methoxyxanthone, a new prenylated xanthone also isolated from the root barks of Cudrania cochinchinensis. [] This compound is an isomer of this compound. [] While the biological activity of this specific isomer hasn't been explicitly reported within these abstracts, the structural similarities suggest that it might possess comparable properties. Further investigation is needed to ascertain the specific activities of this and other analogs of this compound.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


